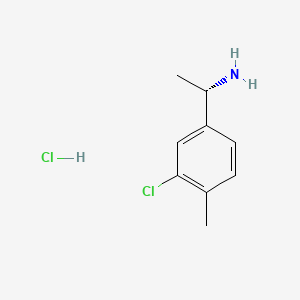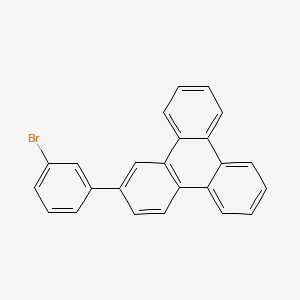
2-(3-Bromophenyl)triphenylene
描述
2-(3-Bromophenyl)triphenylene: is an organic compound with the molecular formula C24H15Br . It is a derivative of triphenylene, where one of the phenyl groups is substituted with a bromine atom at the meta position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)triphenylene typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1-bromo-3-iodobenzene with 4,4,5,5-tetramethyl-2-(triphenylene-2-yl)-1,3,2-dioxaborolane in the presence of palladium acetate, triphenylphosphine, and sodium carbonate. The reaction is carried out in a mixture of water and toluene under an inert atmosphere at reflux temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity of the compound .
化学反应分析
Types of Reactions: 2-(3-Bromophenyl)triphenylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, phosphine ligands, and bases like sodium carbonate are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: More complex aromatic compounds.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
科学研究应用
Chemistry: 2-(3-Bromophenyl)triphenylene is used as a building block in the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for the creation of compounds with desirable electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its semiconducting properties .
作用机制
The mechanism of action of 2-(3-Bromophenyl)triphenylene largely depends on its application. In the context of organic electronics, the compound’s semiconducting properties are attributed to its conjugated π-electron system, which allows for efficient charge transport. The bromine atom can also participate in halogen bonding, influencing the compound’s molecular interactions and assembly in solid-state structures .
相似化合物的比较
- 2-Bromotriphenylene
- 3-Bromotriphenylene
- 4-Bromotriphenylene
- 2-(4-Bromophenyl)triphenylene
Comparison: 2-(3-Bromophenyl)triphenylene is unique due to the position of the bromine atom, which can influence its electronic properties and reactivity. Compared to other brominated triphenylenes, the meta-substitution in this compound can lead to different steric and electronic effects, making it suitable for specific applications in material science and organic electronics .
属性
IUPAC Name |
2-(3-bromophenyl)triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFBIBEVROWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

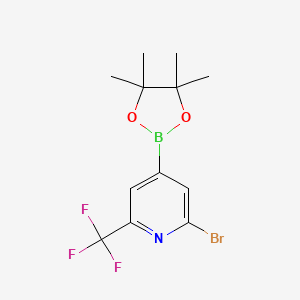
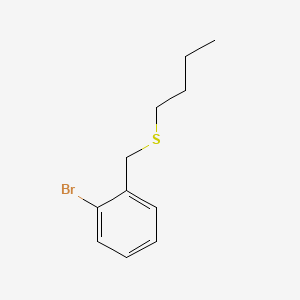
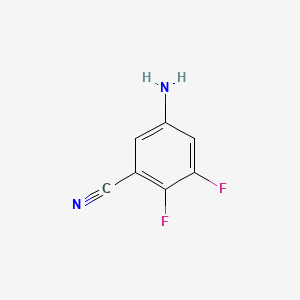
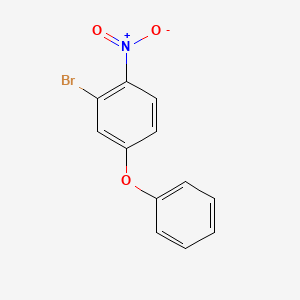

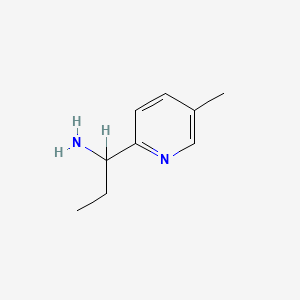
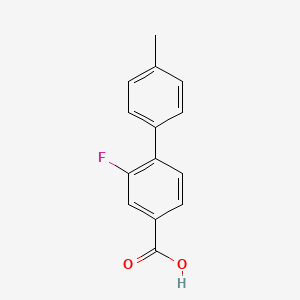
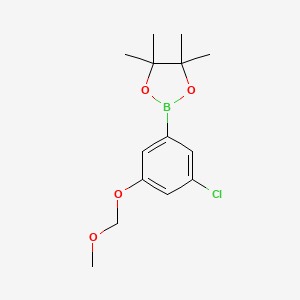
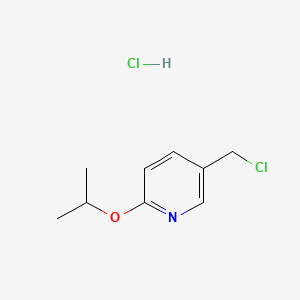

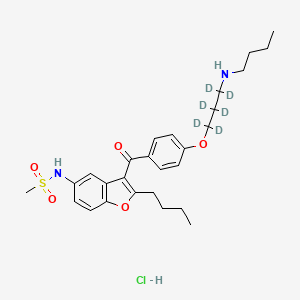
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
